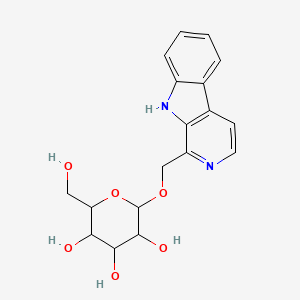

(+)-Puerol B 2/-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

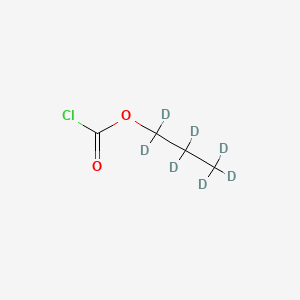

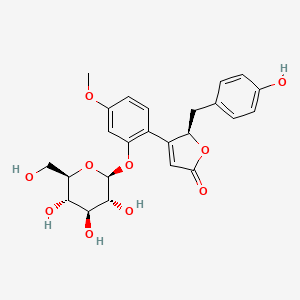

“(+)-Puerol B 2/-O-glucoside” is a natural phenol found in the herbs of Pueraria lobata . It has a molecular formula of C24H26O10 and a molecular weight of 474.46 .

Molecular Structure Analysis

“(+)-Puerol B 2/-O-glucoside” contains a total of 63 bonds, including 37 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

The stability and solubility of “(+)-Puerol B 2/-O-glucoside” are important factors to consider. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Its solubility and stability are crucial for its use in research and potential therapeutic applications .

Applications De Recherche Scientifique

Sophoraside A and Puerol B : A study identified a new aromatic glycoside, sophoraside A, along with puerol A and puerol B from the roots of Sophora japonica. Puerol B was characterized as puerol B 5-O-β-D-glucopyranoside and showed inhibitory activity in receptor-binding assays (Shirataki et al., 1987).

Inhibition of Advanced Glycation End Products (AGEs) : Constituents of Pueraria lobata roots, including puerarin, PG-3, and (±)-puerol B, were found to inhibit the formation of AGEs, which are significant in the management of diabetic complications (Kim et al., 2006).

Tyrosinase Inhibition by Puerol A : Puerol A from Amorpha fruticosa, closely related to puerol B, demonstrated potent inhibition against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin pigmentation and cosmetic products (Kim et al., 2020).

Apoptogenic Effects of β-Sitosterol Glucoside : Although not directly related to puerol B, research on β-sitosterol glucoside, a similar glucoside, showed apoptogenic effects on cancer cells, suggesting potential cancer therapeutic applications (Dolai et al., 2016).

Glucose Uptake Enhancing Activity of Puerarin : A study on puerarin, structurally related to puerol B, showed it enhances glucose uptake into insulin-sensitive cells, indicating potential benefits in diabetes treatment (Kato & Kawabata, 2010).

Enzymatic Synthesis of Puerarin Glucosides : Enzymatic transglycosylation was used to synthesize puerarin glucosides, improving their water solubility and pharmacokinetic properties. This method could be applicable for modifying compounds like puerol B (Huang et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBNDMOPKKFCH-ZAUXWKBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Puerol B 2/-O-glucoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)